1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring and a pyridine ring, both of which are significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarboxamide with ethyl acetate under basic conditions to form the intermediate, which is then further reacted with isobutylamine and piperidine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the isobutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzoyl-1-piperazinyl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-1,2-ethanedione
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
Uniqueness
1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a pyridine ring, along with the isobutylamino group, makes it a versatile compound for various applications .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H25N3O |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
1-[2-[2-(2-methylpropylamino)pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H25N3O/c1-12(2)11-18-16-14(7-6-9-17-16)15-8-4-5-10-19(15)13(3)20/h6-7,9,12,15H,4-5,8,10-11H2,1-3H3,(H,17,18) |
InChI Key |
XYRBYAZSFOXASD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C=CC=N1)C2CCCCN2C(=O)C |
Origin of Product |
United States |
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